molecular formula C8H10O3 B6251550 3-butoxycyclobut-3-ene-1,2-dione CAS No. 61699-53-4

3-butoxycyclobut-3-ene-1,2-dione

Cat. No. B6251550
CAS RN: 61699-53-4
M. Wt: 154.2
InChI Key:
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Description

3-Butoxycyclobut-3-ene-1,2-dione, also known as 3-butoxycyclobutane-1,2-dione, is a cyclic ketone that is widely used in a variety of scientific and industrial applications. It is a colorless liquid with a pleasant odor, and is soluble in water and many organic solvents. It is a versatile molecule that has a wide range of applications in synthetic organic chemistry, from the synthesis of new compounds to the production of pharmaceuticals. In addition, it has been studied for its potential as a therapeutic agent for a variety of diseases and disorders.

Scientific Research Applications

3-Butoxycyclobut-3-ene-1,2-dione has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of other cyclic ketones. In addition, 3-butoxycyclobut-3-ene-1,2-dioneobut-3-ene-1,2-dione has been studied for its potential use as a therapeutic agent in the treatment of various diseases and disorders.

Mechanism of Action

The mechanism of action of 3-butoxycyclobut-3-ene-1,2-dioneobut-3-ene-1,2-dione is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase, which is involved in the production of inflammatory mediators such as prostaglandins. In addition, it has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases and disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-butoxycyclobut-3-ene-1,2-dioneobut-3-ene-1,2-dione have been studied in a variety of animal models. In mice, it has been shown to reduce inflammation, reduce oxidative stress, and improve glucose tolerance. In rats, it has been shown to reduce blood pressure, reduce cholesterol levels, and reduce triglyceride levels. In humans, it has been shown to reduce inflammation and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-butoxycyclobut-3-ene-1,2-dioneobut-3-ene-1,2-dione in laboratory experiments include its low cost, its availability, and its versatility. It is also relatively safe to use, and has a pleasant odor. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, and it can be difficult to purify and isolate. In addition, it can be toxic if ingested or inhaled in large amounts.

Future Directions

There are a number of potential future directions for the use of 3-butoxycyclobut-3-ene-1,2-dioneobut-3-ene-1,2-dione. For example, further research is needed to better understand its mechanism of action, as well as its potential therapeutic applications. In addition, it could be used as a starting material for the synthesis of other cyclic ketones, or as a catalyst in the synthesis of polymers. Finally, it could be used in the development of new pharmaceuticals or agrochemicals.

Synthesis Methods

3-Butoxycyclobut-3-ene-1,2-dione is commercially available, but can also be synthesized in the laboratory. The most common method of synthesis involves the reaction of cyclohexanone with a base such as sodium hydroxide or potassium hydroxide in the presence of an aqueous solvent. This reaction produces a mixture of cyclohexanone and 3-butoxycyclobut-3-ene-1,2-dioneobut-3-ene-1,2-dione. The product can then be isolated and purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-butoxycyclobut-3-ene-1,2-dione involves the conversion of a cyclobutene derivative to a cyclobutenedione through a series of reactions. The butoxy group is then introduced to the cyclobutenedione to form the final product.", "Starting Materials": [ "Cyclobutene", "Acetic anhydride", "Sodium acetate", "Butanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Sodium bicarbonate" ], "Reaction": [ "Cyclobutene is reacted with acetic anhydride and sodium acetate in chloroform to form cyclobutene-1,2-diacetate.", "The diacetate is then hydrolyzed with hydrochloric acid to form cyclobutene-1,2-diol.", "The diol is oxidized with sodium hydroxide to form cyclobutene-1,2-dione.", "The butoxy group is introduced to the cyclobutenedione through a Williamson ether synthesis reaction using butanol and sodium hydride.", "The final product, 3-butoxycyclobut-3-ene-1,2-dione, is obtained by neutralizing the reaction mixture with sodium bicarbonate and extracting with chloroform." ] }

CAS RN

61699-53-4

Molecular Formula

C8H10O3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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